Cas no 66142-76-5 (PHENOL, 3-ETHYL-2,6-DIMETHYL-)

PHENOL, 3-ETHYL-2,6-DIMETHYL- structure
PHENOL, 3-ETHYL-2,6-DIMETHYL- structure
商品名:PHENOL, 3-ETHYL-2,6-DIMETHYL-
CAS番号:66142-76-5
MF:C10H14O
メガワット:150.218
CID:3484370

PHENOL, 3-ETHYL-2,6-DIMETHYL- 化学的及び物理的性質

名前と識別子

    • PHENOL, 3-ETHYL-2,6-DIMETHYL-

PHENOL, 3-ETHYL-2,6-DIMETHYL- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010010076-500mg
2,6-Dimethyl-3-ethylphenol
66142-76-5 97%
500mg
$815.00 2023-09-01
Alichem
A010010076-1g
2,6-Dimethyl-3-ethylphenol
66142-76-5 97%
1g
$1490.00 2023-09-01
Alichem
A010010076-250mg
2,6-Dimethyl-3-ethylphenol
66142-76-5 97%
250mg
$499.20 2023-09-01

PHENOL, 3-ETHYL-2,6-DIMETHYL- 関連文献

PHENOL, 3-ETHYL-2,6-DIMETHYL-に関する追加情報

PHENOL, 3-ETHYL-2,6-DIMETHYL- (CAS No. 66142-76-5): A Comprehensive Overview

The compound PHENOL, 3-ETHYL-2,6-DIMETHYL-, also known by its CAS registry number 66142-76-5, is a derivative of phenol with unique structural features. Its chemical name indicates the presence of an ethyl group at position 3 and methyl groups at positions 2 and 6 on the aromatic ring. This specific substitution pattern makes it distinct from other phenolic compounds and endows it with unique properties that have been explored in various biomedical applications.

Phenols are a class of organic compounds characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. The addition of substituents like ethyl and methyl groups, as seen in PHENOL, 3-ETHYL-2,6-DIMETHYL-, modifies its electronic properties, solubility, and reactivity compared to unsubstituted phenol. These modifications can influence its biological activity, making it a subject of interest in pharmacological research.

Recent studies have highlighted the potential of PHENOL, 3-ETHYL-2,6-DIMETHYL- as a precursor for various bioactive compounds. Its structure provides a scaffold that can be further functionalized to create drugs with specific therapeutic properties. For instance, its methyl groups at positions 2 and 6 can serve as points for further substitution, enabling the creation of diverse derivatives tailored for particular biomedical applications.

One area of active research involving PHENOL, 3-ETHYL-2,6-DIMETHYL- is its role in antioxidant therapy. Phenolic compounds are well-known for their ability to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The addition of ethyl and methyl groups enhances the stability of the compound, potentially increasing its antioxidant efficacy.

Furthermore, PHENOL, 3-ETHYL-2,6-DIMETHYL- has been investigated for its potential as a chemotherapeutic agent. Its structural features allow it to interact with biological systems in ways that could be exploited for therapeutic purposes. For example, the ethyl group at position 3 may influence its pharmacokinetics, while the methyl groups at positions 2 and 6 could modulate its binding affinity to target molecules.

Recent advancements in drug delivery systems have also explored the use of phenolic compounds like PHENOL, 3-ETHYL-2,6-DIMETHYL- as components of sustained-release formulations. The hydroxyl group on the aromatic ring can be functionalized to enhance solubility and bioavailability, making it a promising candidate for developing next-generation drugs with improved therapeutic indices.

Another significant area of research is the evaluation of PHENOL, 3-ETHYL-2,6-DIMETHYL- in inflammation and immunomodulation. Phenolic compounds have been shown to exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. The unique substitution pattern of this compound may enhance its ability to modulate the immune response, potentially leading to novel treatments for inflammatory diseases.

Moreover, PHENOL, 3-ETHYL-2,6-DIMETHYL- has been studied for its role in neuroprotection. The compound's antioxidant and anti-inflammatory properties make it a valuable candidate for investigating its effects on neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Preclinical studies have demonstrated that phenolic compounds can cross the blood-brain barrier, suggesting their potential as neuroprotective agents.

Recent advancements in precision medicine have also brought attention to the potential of PHENOL, 3-ETHYL-2,6-DIMETHYL- as a personalized therapeutic agent. Its structural diversity and biological activity make it a suitable candidate for targeted therapies tailored to individual patient needs.

Finally, the environmental impact of PHENOL, 3-ETHYL-2,6-DIMETHYL- has been considered in its lifecycle assessment. As a phenolic compound, it may have applications in biodegradable materials and green chemistry due to its biocompatibility and potential for enzymatic degradation.

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